molecular formula C14H11N B074595 9-Vinylcarbazole CAS No. 1484-13-5

9-Vinylcarbazole

Cat. No.: B074595
CAS No.: 1484-13-5
M. Wt: 193.24 g/mol
InChI Key: KKFHAJHLJHVUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Vinylcarbazole is an organic compound that belongs to the class of carbazole derivatives. It is characterized by the presence of a vinyl group attached to the nitrogen atom of the carbazole ring. This compound is known for its significant photochemical and thermal stability, as well as its excellent hole-transport ability. These properties make it a valuable material in various scientific and industrial applications, particularly in the fields of optoelectronics and polymer chemistry .

Mechanism of Action

Target of Action

9-Vinylcarbazole is a monomer used in the production of poly(vinylcarbazole), a conductive polymer . The primary targets of this compound are the electropolymerization processes . These processes are crucial for the formation of conductive polymers, which have a wide range of applications in optoelectronics and electroactive materials .

Mode of Action

The mode of action of this compound involves its interaction with the electropolymerization processes. The compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability . It can be easily functionalized at the N-position and then covalently linked with other monomers . This interaction results in changes in the properties of the resulting polymers, making them suitable for a broad range of applications .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis and electropolymerization of carbazole derivatives . The compound affects these pathways by participating in the formation of conjugated monomers of carbazole derivatives and their polymers . The downstream effects of these pathways include the creation of materials with excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability .

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . It is also a CYP1A2 and CYP2C19 inhibitor

Result of Action

The result of the action of this compound is the formation of conductive polymers with excellent optoelectronic properties . These polymers have a wide range of applications, including in biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the electropolymerization processes can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the compound’s stability can be influenced by environmental conditions, although it is known to have good environmental stability .

Safety and Hazards

9-Vinylcarbazole causes skin irritation and is very toxic to aquatic life with long-lasting effects . If exposed or concerned, get medical advice/attention .

Future Directions

Polycarbazole and its derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers having excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-Vinylcarbazole are largely unexplored. It is known that the compound can undergo electropolymerization, a process that can be influenced by various parameters . This process results in the formation of polycarbazoles, which have been used in a variety of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

Cellular Effects

It has been used in the production of polyvinylcarbazole, a conductive polymer whose conductivity is photon-dependent

Molecular Mechanism

It is known that the compound can undergo a variety of reactions, including electropolymerization . This process involves the formation of a polymer chain through the reaction of monomers, which in this case is this compound .

Temporal Effects in Laboratory Settings

It is known that the compound has good photochemical and thermal stability , suggesting that it may have a long shelf-life and could be suitable for long-term studies.

Metabolic Pathways

It is known that the compound can undergo electropolymerization, a process that involves the reaction of monomers to form a polymer chain . This suggests that this compound may be involved in similar biochemical reactions.

Transport and Distribution

It is known that the compound can be used in the production of polyvinylcarbazole, a conductive polymer . This suggests that this compound and its derivatives may have the potential to be transported and distributed within cells and tissues.

Subcellular Localization

Given its use in the production of conductive polymers , it is possible that the compound may localize to areas of the cell involved in electron transport and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-vinylcarbazole typically involves the vinylation of carbazole. One common method is the reaction of carbazole with acetylene in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at elevated temperatures. This method yields this compound with high purity and efficiency .

Industrial Production Methods: In industrial settings, this compound is often produced through the radical polymerization of N-vinylcarbazole. This process involves the use of radical initiators to promote the polymerization reaction, resulting in the formation of poly(this compound), a conductive polymer with photon-dependent conductivity .

Chemical Reactions Analysis

Types of Reactions: 9-Vinylcarbazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carbazole-3,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into different carbazole derivatives.

    Substitution: It can undergo substitution reactions at the nitrogen atom or the vinyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Properties

IUPAC Name

9-ethenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFHAJHLJHVUDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C2=CC=CC=C2C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25067-59-8
Record name Poly(N-vinylcarbazole)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4022155
Record name N-Vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-13-5
Record name N-Vinylcarbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1484-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vinylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Vinylcarbazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 9-ethenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Vinylcarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-vinylcarbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-VINYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Vinylcarbazole
Reactant of Route 2
9-Vinylcarbazole
Reactant of Route 3
Reactant of Route 3
9-Vinylcarbazole
Reactant of Route 4
9-Vinylcarbazole
Reactant of Route 5
9-Vinylcarbazole
Reactant of Route 6
9-Vinylcarbazole
Customer
Q & A

Q1: What is the molecular formula and weight of 9-vinylcarbazole?

A1: this compound has a molecular formula of C14H11N and a molecular weight of 193.24 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, IR, and MALDI-TOF MS. [] These techniques provide valuable information on the structure, bonding, and purity of the compound.

Q3: Does this compound form dimers?

A3: Yes, this compound can form dimers. Computational studies using density functional theory (DFT) have shown that dimer formation is spontaneous at room temperature (298 K). Experimental infrared (IR) spectra support the presence of both monomers and dimers. []

Q4: What is the impact of N-substitution on carbazole properties?

A4: N-substitution in carbazoles can significantly influence their properties. For instance, the nature of the substituent on the nitrogen atom affects the N-H bond, π-π stacking distances, and angles within dimers. These factors ultimately impact the intermolecular interactions and packing arrangements of carbazoles. []

Q5: What is poly(this compound) and what are its key properties?

A5: Poly(this compound) (PVK) is a polymer formed by the polymerization of this compound monomers. It is known for its hole-transporting properties, making it valuable in optoelectronic devices like organic light-emitting diodes (OLEDs). [, , , , , , ]

Q6: How does PVK interact with electron acceptors?

A6: PVK acts as an electron donor and can form charge-transfer complexes with electron-accepting molecules. Studies have investigated its interaction with nitroaromatic compounds [, ], fullerenes (C60 and C70) [, ], and transition metal chlorides. []

Q7: What factors influence the strength of charge-transfer interactions in PVK blends?

A7: The strength of charge-transfer interactions in PVK blends depends on the electron-accepting ability of the other component. For example, the equilibrium association constant (K) was found to increase in the order: 4,4′dinitrodibenzyl < ethyl 3,5-dinitrobenzoate < 2,2′,4,4′-tetranitrodibenzyl. []

Q8: What are the applications of PVK in organic light-emitting diodes (OLEDs)?

A8: PVK is commonly used as a hole-transporting material in OLEDs. [, , , , , , ] It can be used as a host material for phosphorescent iridium complexes, [, ], blended with other polymers like MEH-PPV, [] or combined with inorganic nanoparticles like CdSe/ZnS quantum dots. []

Q9: How does the addition of PCBM affect the performance of PVK-based OLEDs?

A9: Doping PVK with [, ]-Phenyl C61 butyric acid methyl ester (PCBM) can impact the electroluminescent performance of OLEDs. The optimal concentration of PCBM needs to be carefully tuned to achieve the desired device efficiency. []

Q10: What is the role of a PVK buffer layer in organic field-effect transistors (OFETs)?

A10: A PVK buffer layer deposited on the gate dielectric in OFETs can enhance device performance by improving charge injection and reducing operating voltage. []

Q11: How can the photoluminescence of PVK be enhanced in composite fibers?

A11: Coaxial electrospinning of PVK with 4,7-diphenyl-1,10-phenanthroline (Bphen) and tris-(8-hydroxyquinoline) aluminum (Alq3) can significantly enhance photoluminescence compared to simple electrospinning. This improvement is attributed to the improved dispersion of Alq3, facilitating efficient energy transfer from PVK. []

Q12: Can PVK be chemically tethered to surfaces?

A12: Yes, PVK can be chemically tethered to surfaces like indium tin oxide (ITO) using a self-assembled monolayer (SAM) bearing a benzophenone terminal group. This allows for controlled interface interactions and covalent binding of the polymer film. []

Q13: How is PVK used in nonvolatile memory devices?

A13: PVK can be used as a matrix material for embedding nanoparticles like CdTe or core-shell CdTe-CdSe in nonvolatile memory devices. These devices exhibit hysteresis behavior in capacitance-voltage measurements, indicating their potential for memory applications. []

Q14: Can PVK be used in solar cell applications?

A14: Yes, PVK has been explored in hybrid bulk heterojunction solar cells. For example, incorporating zinc oxide nanorods into a PVK matrix can improve charge transport and enhance the photoconversion efficiency of the device. []

Q15: How can PVK be used to sense nitroaromatic explosives?

A15: DTG-containing oligo- and polysilsesquioxanes incorporating PVK units exhibit photoluminescence quenching in the presence of nitroaromatic compounds like nitrobenzene, indicating their potential for sensing applications. []

Q16: What are the applications of molecularly imprinted polymers (MIPs) based on this compound?

A16: MIPs synthesized using this compound as a functional monomer have shown promising results for the selective removal of melamine. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.